molecular formula C12H13NO8 B13770664 Bis(2-hydroxyethyl) 5-nitroisophthalate CAS No. 7259-89-4

Bis(2-hydroxyethyl) 5-nitroisophthalate

Katalognummer: B13770664
CAS-Nummer: 7259-89-4
Molekulargewicht: 299.23 g/mol
InChI-Schlüssel: DVVHFUKYLNIPIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-hydroxyethyl) 5-nitroisophthalate is a chemical compound with the molecular formula C12H13NO8 and a molecular weight of 299.23 g/mol. It is known for its applications in various fields, including polymer chemistry and materials science. The compound is characterized by the presence of two hydroxyethyl groups and a nitro group attached to an isophthalate backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) 5-nitroisophthalate typically involves the esterification of 5-nitroisophthalic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of pressure reactors can also enhance the efficiency of the process by allowing the reaction to proceed at lower temperatures and shorter reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-hydroxyethyl) 5-nitroisophthalate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is Bis(2-aminoethyl) 5-nitroisophthalate.

    Substitution: Depending on the substituent, various alkylated derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Bis(2-hydroxyethyl) 5-nitroisophthalate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and copolyesters, which have applications in packaging and biodegradable materials.

    Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

    Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical implants.

Wirkmechanismus

The mechanism of action of Bis(2-hydroxyethyl) 5-nitroisophthalate in polymer chemistry involves its incorporation into polymer chains through esterification reactions. The hydroxyethyl groups provide sites for further chemical modifications, while the nitro group can be reduced to an amino group, allowing for additional functionalization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Similar in structure but lacks the nitro group.

    Bis(2-hydroxyethyl) isophthalate: Similar but without the nitro group.

Uniqueness

Bis(2-hydroxyethyl) 5-nitroisophthalate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for functionalization compared to its analogs .

Eigenschaften

CAS-Nummer

7259-89-4

Molekularformel

C12H13NO8

Molekulargewicht

299.23 g/mol

IUPAC-Name

bis(2-hydroxyethyl) 5-nitrobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H13NO8/c14-1-3-20-11(16)8-5-9(12(17)21-4-2-15)7-10(6-8)13(18)19/h5-7,14-15H,1-4H2

InChI-Schlüssel

DVVHFUKYLNIPIH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(=O)OCCO)[N+](=O)[O-])C(=O)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.